REACTION_CXSMILES
|
[OH:1][NH:2][C:3](=[NH:7])[CH:4]([CH3:6])[CH3:5].N1C=CC=CC=1.[Cl:14][C:15]([Cl:20])([Cl:19])[C:16](Cl)=O.O>ClCCl>[CH3:5][CH:4]([C:3]1[N:7]=[C:16]([C:15]([Cl:20])([Cl:19])[Cl:14])[O:1][N:2]=1)[CH3:6]
|
Name
|
|
Quantity
|
16.33 g
|
Type
|
reactant
|
Smiles
|
ONC(C(C)C)=N
|
Name
|
|
Quantity
|
16.81 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
19.63 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 42 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The dichloromethane was removed
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (300 mL)
|
Type
|
WASH
|
Details
|
The ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=NOC(=N1)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |